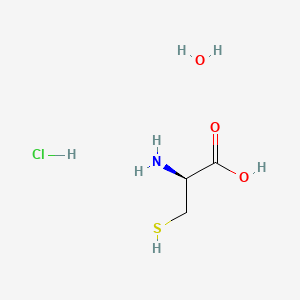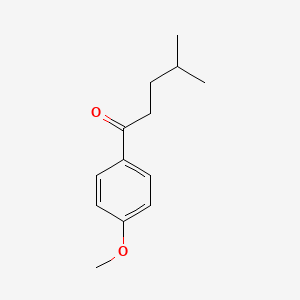
1-(4-Methoxyphenyl)-4-methylpentan-1-one
Overview
Description
1-(4-Methoxyphenyl)-4-methylpentan-1-one, also known as 4’-Methoxyacetophenone, is an aromatic chemical compound. It has a sweet, fruity, nutty aroma, similar to vanilla . It can sometimes smell like butter or caramel . Its chemical names are based on considering the structure as either an acetyl (methyl - ketone) analog of anisole .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, it can be prepared synthetically by Friedel-Crafts acylation of anisole with acetyl chloride . Another method involves the asymmetric bioreduction of 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .Molecular Structure Analysis
The molecular structure of this compound has been optimized, and its various parameters were ascertained, using Density Functional Theory .Chemical Reactions Analysis
This compound can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .Physical And Chemical Properties Analysis
This compound has a molar mass of 150.177 g·mol −1. It appears as white to pale yellow crystals . It has a density of 1.094 g/cm 3, a melting point of 38.2 °C, and a boiling point of 254 °C .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various chemicals, such as trisphenol-II derivatives. For instance, a study by Nowakowska et al. (1998) describes the attempted preparation of trisphenol-II, a compound expected to be derived from 1-(4-Methoxyphenyl)-4-methylpentan-1-one, highlighting its role in complex organic synthesis (Nowakowska, Daszkiewicz, & Kyzioł, 1998).
Development of Chiral Compounds
In a study by Fang Ling (2011), this compound was used in the synthesis of chiral compounds, demonstrating its importance in the development of asymmetric synthesis techniques (Fang, 2011).
Crystal Structure Analysis
The compound has been employed in studies involving crystallography. For example, research by Khalid et al. (2020) used it in the preparation of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, and their crystal structures were analyzed, showcasing its application in crystallographic research (Khalid et al., 2020).
Analytical Chemistry
Routine Analysis in Wine
Dagan et al. (2014) developed a method for the analysis of 4-mercapto-4-methylpentan-2-one in wine, illustrating the role of similar compounds in analytical chemistry, particularly in food and beverage analysis (Dagan, Reillon, Roland, & Schneider, 2014).
Nucleophilic Substitution and Elimination Reactions
Toteva and Richard (1996) investigated the nucleophilic substitution and elimination reactions at tertiary carbon using 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, indicating the compound's relevance in studying reaction mechanisms in organic chemistry (Toteva & Richard, 1996).
Mechanism of Action
Target of Action
It is structurally similar to apixaban , a direct inhibitor of activated factor X (FXa). FXa plays a crucial role in the coagulation cascade, leading to the conversion of prothrombin to thrombin, which then converts fibrinogen to fibrin, resulting in clot formation .
Mode of Action
Based on its structural similarity to apixaban, it might inhibit fxa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting clot formation .
Biochemical Pathways
If it acts similarly to apixaban, it would affect the coagulation cascade by inhibiting fxa . This would prevent the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Pharmacokinetics
Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
If it acts similarly to apixaban, it would inhibit the formation of fibrin clots by preventing the conversion of prothrombin to thrombin .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)-4-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit gastric H(+)/K(+) ATPase in rabbits, indicating its potential as a selective and reversible inhibitor . This interaction is non-competitive with respect to the activating cation K(+), and the inhibition is potentiated by acid pretreatment, suggesting that the compound is converted into a more active intermediate under acidic conditions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the O-GlcNAcylation pathway, which is a pro-survival response to acute stress in the cardiovascular and central nervous systems . This modification regulates diverse metabolic processes and is correlated with stress tolerance and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent and selective serotonin releasing agent by binding to alpha receptors . This interaction mediates its effects on serotonin transport and signaling pathways, influencing various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it can maintain its activity for extended periods under specific conditions . Long-term effects on cellular function have also been observed, with the compound showing consistent biochemical activity in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antithrombotic efficacy at doses that preserve hemostasis . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . These metabolic processes are crucial for its elimination and bioavailability, ensuring that the compound exerts its effects efficiently within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with sodium-dependent dopamine and serotonin transporters, facilitating its movement across cellular membranes . This interaction affects its localization and accumulation within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in mitochondria and phagosomes, where it participates in oxidative stress and reactive oxygen species production . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJALKPADMQRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461230 | |
| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21550-01-6 | |
| Record name | 1-(4-Methoxyphenyl)-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21550-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



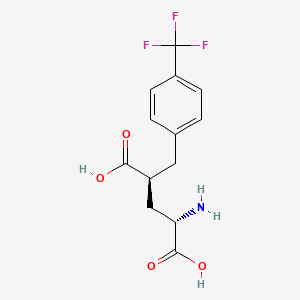
![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)

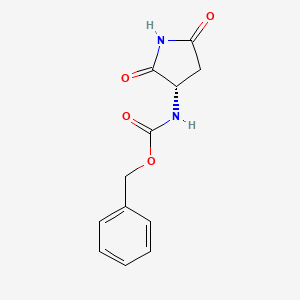

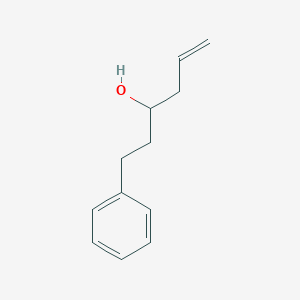

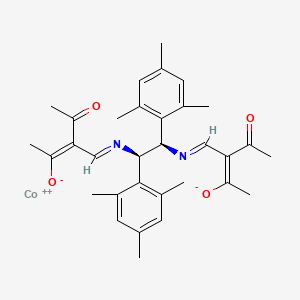
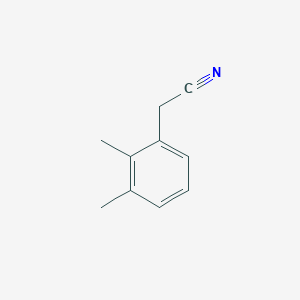
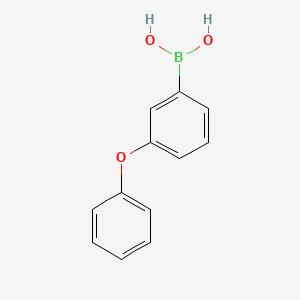
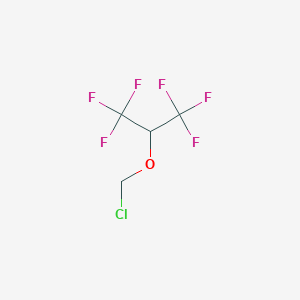
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

